Cas no 460-08-2 (2-fluoroethan-1-amine hydrochloride)
2-fluoroethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoroethanamine hydrochloride
- 2-Fluoroethylamine hydrochloride
- C2H7ClFN
- Ethanamine, 2-fluoro-,hydrochloride (9CI)
- 2-FluoroethylaMine, HCl
- 2-Aminoethyl Fluoride Hydrochloride
- 2-Fluoroethylammonium Hydrochloride
- 2-Fluoroethylammonium chloride
- beta-Fluoroethylamine hydrochloride
- 2-fluoroethan-1-amine hydrochloride
- ETHYLAMINE, 2-FLUORO-, HYDROCHLORIDE
- 2-fluoroethylamine hydrochloride salt
- 2-fluoro-ethylammonium chloride
- YRRZGBOZBIVMJT-UHFFFAOYSA-N
- Ethanamine, 2-fluoro-, hydrochloride (9CI)
- GS-3540
- 2-Fluoroethanaminehydrochloride
- CS-W007788
- NS00031578
- 2-fluoroethanamine;hydrochloride
- EN300-194473
- A826958
- NSC-88721
- SY009337
- DTXSID40196678
- AM20100176
- 2-fluoro-ethylamine hydrochloride salt
- NSC 88721
- AI3-52233
- FCH2CH2NH2HCl
- F1250
- MFCD00008161
- .beta.-Fluoroethylamine hydrochloride
- 2-fluoroethanamine hydrochloride salt
- 2-Fluoroethylamine hydrochloride, technical grade, 90%
- NSC88721
- 2-fluoroethanaminium chloride
- Z1966571823
- Fluoroethylamine hydrochloride
- 2-fluoroethyl amine hydrochloride
- 460-08-2
- Ethanamine, 2-fluoro-, hydrochloride
- 2-fluoroethanamine hydrochloric acid
- 2-fluoro-ethylamine hydrochloride
- AKOS005762886
- 2-FLUOROETHANAMINE HCL
- FCH2CH2NH2.HCl
- FT-0632163
- EINECS 207-302-3
- fluoroethyl amine hydrochloride
- 2-Fluoroethylamine HCl
- DTXCID80119169
- DB-051346
-
- MDL: MFCD00008161
- Inchi: 1S/C2H6FN.ClH/c3-1-2-4;/h1-2,4H2;1H
- InChI Key: YRRZGBOZBIVMJT-UHFFFAOYSA-N
- SMILES: Cl.FCCN
Computed Properties
- Exact Mass: 99.02510
- Monoisotopic Mass: 99.0251051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 10
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Melting Point: 100°C(lit.)
- PSA: 26.02000
- LogP: 1.41690
- Sensitiveness: Hygroscopic
2-fluoroethan-1-amine hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:KR7570000
-
Hazardous Material Identification:
- HazardClass:IRRITANT, HYGROSCOPIC
- Storage Condition:Inert atmosphere,Room Temperature
2-fluoroethan-1-amine hydrochloride Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-fluoroethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FF8222-1g |
2-fluoroethan-1-amine hydrochloride |
460-08-2 | ≥97% | 1g |
¥460元 | 2023-09-15 | |
| TRC | F591628-100mg |
2-Fluoroethylamine hydrochloride |
460-08-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F591628-250mg |
2-Fluoroethylamine hydrochloride |
460-08-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F591628-500mg |
2-Fluoroethylamine hydrochloride |
460-08-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F591628-1g |
2-Fluoroethylamine hydrochloride |
460-08-2 | 1g |
$98.00 | 2023-05-18 | ||
| abcr | AB254218-1 g |
2-Fluoroethylamine hydrochloride, 95%; . |
460-08-2 | 95% | 1g |
€73.20 | 2023-04-27 | |
| abcr | AB254218-5 g |
2-Fluoroethylamine hydrochloride, 95%; . |
460-08-2 | 95% | 5g |
€170.40 | 2023-04-27 | |
| abcr | AB254218-10 g |
2-Fluoroethylamine hydrochloride, 95%; . |
460-08-2 | 95% | 10g |
€238.40 | 2023-04-27 | |
| abcr | AB254218-25 g |
2-Fluoroethylamine hydrochloride, 95%; . |
460-08-2 | 95% | 25g |
€449.00 | 2023-04-27 | |
| Apollo Scientific | PC3677-1g |
2-Fluoroethylamine hydrochloride |
460-08-2 | 98% | 1g |
£46.00 | 2025-02-21 |
2-fluoroethan-1-amine hydrochloride Related Literature
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Caroline R. S. Briggs,Mark J. Allen,David O'Hagan,David J. Tozer,Alexandra M. Z. Slawin,Andrés E. Goeta,Judith A. K. Howard Org. Biomol. Chem. 2004 2 732
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Frank Wuest,Vincent Bouvet,BaoChan Mai,Paul LaPointe Org. Biomol. Chem. 2012 10 6724
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Partha Roy,Mario Manassero Dalton Trans. 2010 39 1539
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Lei Lei,Qi Zhang,Shuxian Shi,Shiping Zhu Polym. Chem. 2016 7 5456
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5. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengersIan R. Baxendale,Gloria Brusotti,Masato Matsuoka,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 143
Additional information on 2-fluoroethan-1-amine hydrochloride
2-Fluoroethan-1-amine Hydrochloride (CAS No. 460-08-2): A Comprehensive Overview
2-Fluoroethan-1-amine hydrochloride (CAS No. 460-08-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as 2-fluoroethylamine hydrochloride, is a derivative of ethylamine with a fluorine atom substituted at the 2-position. The presence of the fluorine atom imparts unique chemical and biological properties, making it a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.
The chemical structure of 2-fluoroethan-1-amine hydrochloride consists of a primary amine group and a fluorinated ethyl chain. The amine group can participate in various chemical reactions, such as nucleophilic substitution, amidation, and condensation reactions. The fluorine atom, on the other hand, influences the compound's electronic properties, lipophilicity, and metabolic stability. These properties make 2-fluoroethan-1-amine hydrochloride an attractive starting material for the synthesis of bioactive molecules.
In recent years, there has been a growing interest in the use of fluorinated compounds in drug discovery and development. Fluorine atoms can significantly enhance the potency and selectivity of drug candidates by modulating their interactions with biological targets. For instance, the introduction of a fluorine atom can improve the binding affinity of a drug to its receptor or enzyme target. Additionally, fluorination can enhance the metabolic stability of drugs by reducing their susceptibility to metabolic degradation.
2-Fluoroethan-1-amine hydrochloride has been utilized in the synthesis of several important pharmaceuticals. One notable example is its use in the preparation of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The presence of the fluorine atom in these compounds can enhance their efficacy and reduce side effects by improving their pharmacokinetic properties.
Beyond its applications in pharmaceuticals, 2-fluoroethan-1-amine hydrochloride is also used in the synthesis of agrochemicals and materials science. In agrochemicals, it serves as an intermediate in the production of herbicides and fungicides. In materials science, it can be used to synthesize functional polymers with unique properties, such as improved thermal stability and mechanical strength.
The synthesis of 2-fluoroethan-1-amine hydrochloride can be achieved through various methods. One common approach involves the reaction of 2-fluoroethyl chloride with ammonia or an amine salt followed by acidification to form the hydrochloride salt. Another method involves the reduction of 2-fluoronoic acid or its ester derivatives using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). These synthetic routes provide flexible pathways for large-scale production and purification of 2-fluoroethan-1-amine hydrochloride.
The safety and handling of 2-fluoroethan-1-amine hydrochloride are important considerations for researchers and industrial users. As with any chemical compound, proper personal protective equipment (PPE) should be worn during handling to prevent skin contact and inhalation. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or acids.
In conclusion, 2-fluoroethan-1-amine hydrochloride (CAS No. 460-08-2) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties make it an invaluable building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to explore new applications and synthetic methods for this versatile compound, further solidifying its importance in modern chemistry.
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